5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide
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Overview
Description
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its aromatic structure, which includes chloro, nitro, and hydroxy functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce the nitro group at the desired position.
Amidation: The nitrated product is then reacted with 2-chloro-5-nitroaniline under suitable conditions to form the amide bond.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group at the ortho position relative to the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group can be reduced to an amino group, leading to different derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) under reflux conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antineoplastic agent, inhibiting the growth of cancer cells by interfering with DNA replication and protein synthesis.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication and protein synthesis, which is particularly relevant in cancer research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrobenzamide
- 5-chloro-2-hydroxybenzamide
- N-(2-chloro-5-nitrophenyl)benzamide
Uniqueness
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, along with a hydroxy group on the benzamide moiety. This combination of functional groups provides a distinct reactivity profile, making it suitable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H8Cl2N2O4 |
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Molecular Weight |
327.12 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-6-8(17(20)21)2-3-10(11)15/h1-6,18H,(H,16,19) |
InChI Key |
SPGXJGVYXVTYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
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